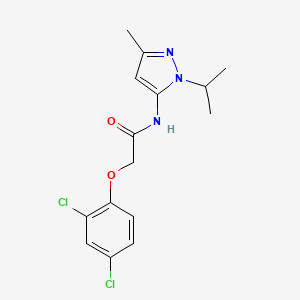

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, commonly known as Dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost. Dicamba belongs to the class of chemicals known as synthetic auxins and is a selective herbicide, meaning it only targets certain types of plants.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their structural properties and potential antioxidant activities. The study emphasizes the role of hydrogen bonding in the self-assembly processes of these complexes and their significant antioxidant activity, suggesting potential applications in medicinal chemistry and material science (Chkirate et al., 2019).

Herbicide Activity

The compound and its related chloroacetamide herbicides, such as alachlor and metazachlor, demonstrate selective pre-emergent or early post-emergent activity against annual grasses and broad-leaved weeds in various crops. This highlights the compound's utility in agricultural practices aimed at controlling weed proliferation without harming the crops (Weisshaar & Böger, 1989).

Potential in Photonic Devices

Investigations into the nonlinear optical properties of crystalline structures related to the compound reveal insights into their linear and nonlinear optical behaviors. These studies indicate the potential of such compounds for applications in photonic devices, including optical switches, modulators, and in optical energy applications, showcasing their relevance in the development of advanced optical technologies (Castro et al., 2017).

Antimicrobial Applications

Research on derivatives incorporating the antipyrine moiety, structurally similar to the compound , has led to the synthesis of new heterocyclic compounds with promising biological activities against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Aly et al., 2011).

Mechanism of Action

Target of Action

CHEMBL5192503, also known as 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, primarily targets the G protein-activated inward rectifier potassium channel 4 (GIRK4) in Homo sapiens . GIRK4 is a type of potassium channel that plays a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons and muscle cells.

Mode of Action

It is known to activate girk1/2 channels This activation could potentially lead to changes in the membrane potential and cellular excitability

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O2/c1-9(2)20-14(6-10(3)19-20)18-15(21)8-22-13-5-4-11(16)7-12(13)17/h4-7,9H,8H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMYKBAGNZCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2777641.png)

![N-(4-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2777643.png)

![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)

![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777654.png)

![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)

![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)

![3-[[2-[3-(Difluoromethyl)phenyl]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2777660.png)